molecular formula C11H10FNO B8475174 (+/-)-4-Cyano-3-fluoro-1-(1-hydroxy-3-buten-1-yl)benzene

(+/-)-4-Cyano-3-fluoro-1-(1-hydroxy-3-buten-1-yl)benzene

Cat. No.: B8475174
M. Wt: 191.20 g/mol
InChI Key: IDYBRJRHMGCXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-4-Cyano-3-fluoro-1-(1-hydroxy-3-buten-1-yl)benzene is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

2-fluoro-4-(1-hydroxybut-3-enyl)benzonitrile

InChI

InChI=1S/C11H10FNO/c1-2-3-11(14)8-4-5-9(7-13)10(12)6-8/h2,4-6,11,14H,1,3H2

InChI Key

IDYBRJRHMGCXMC-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC(=C(C=C1)C#N)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the crude product from Step G (39.1 mmol) and Zn(CN)2 (4.59 g, 39.1 mmol) in 50 mL of DMF was degassed by bubbling argon through the mixture for 30 minutes. Tetrakis(triphenylphosphine)palladium (3.15 g, 2.73 mmol) was added, and the reaction was heated to 80° C. The solution was stirred over the course of 7 days, twice adding additional portions (2.0 mmol) of palladium catalyst. After cooling to room temperature, the solution was poured into EtOAc, washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo. Purification by silica gel chromatography (10-15% EtOAc/hexane) provided the titled compound along with some of the aryl bromide starting material.
Quantity
39.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
4.59 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
catalyst
Reaction Step Three
Quantity
3.15 g
Type
catalyst
Reaction Step Four

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